
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 4-position and a methanesulfonyl group at the 3-position, with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester typically involves the sulfonation of 4-hydroxybenzoic acid followed by esterification. The reaction conditions often include the use of methanesulfonyl chloride in the presence of a base such as pyridine, followed by methylation using methanol and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of an appropriate solvent.
Major Products
Oxidation: Formation of 4-hydroxy-3-methanesulfonyl-benzoic acid.
Reduction: Formation of 4-hydroxy-3-methylthiobenzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid methyl ester: Similar structure but with a methoxy group instead of a methanesulfonyl group.
4-Hydroxybenzoic acid methyl ester: Lacks the methanesulfonyl group.
3-Hydroxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
4-Hydroxy-3-methanesulfonyl-benzoic acid methyl ester is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H10O5S |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
methyl 4-hydroxy-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H10O5S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5,10H,1-2H3 |
Clé InChI |
SOOXHZWFILUFNO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




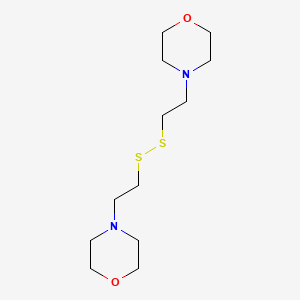
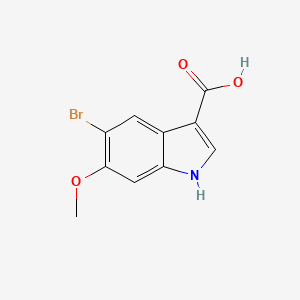
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)

![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
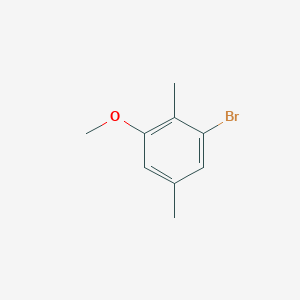
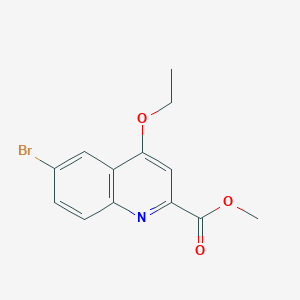
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
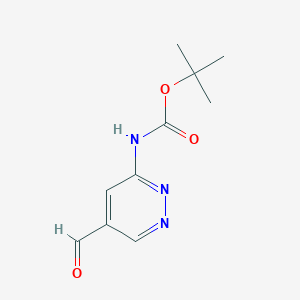

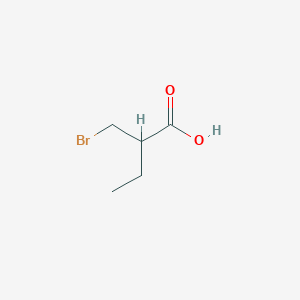
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
